molecular formula C18H22N4O4S B2846984 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide CAS No. 850935-90-9

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

Numéro de catalogue: B2846984
Numéro CAS: 850935-90-9
Poids moléculaire: 390.46
Clé InChI: DMTOVZGFTXTIIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is a sulfonamide.

Activité Biologique

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a sulfonamide moiety, and a piperidine derivative. Its empirical formula is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S with a molecular weight of approximately 390.458 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit notable antimicrobial properties. In one study, derivatives similar to this compound demonstrated significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The most active compounds showed minimum inhibitory concentrations (MIC) in the range of 0.5 to 5 µg/mL .

Anti-Tubercular Activity

A series of benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents . The mechanism of action appears to involve the inhibition of mycobacterial cell wall synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis.
  • Binding Affinity : Docking studies have shown that this compound can effectively bind to target proteins involved in bacterial growth and survival .

Study on Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, various oxadiazole derivatives were synthesized and tested for their antibacterial properties. The findings revealed that compounds similar to this compound demonstrated strong inhibitory effects against E. coli and Staphylococcus aureus, with IC50 values indicating effective concentrations for therapeutic use .

Evaluation of Anti-Tubercular Properties

Another significant study focused on the design and synthesis of substituted benzamides for anti-tubercular activity. The results indicated that certain derivatives had promising activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the benzamide structure could enhance efficacy .

Data Tables

Compound Target Bacteria MIC (µg/mL) IC50 (µM)
Compound ASalmonella typhi0.5-
Compound BBacillus subtilis2.0-
Compound CE. coli1.0-
Compound DMycobacterium tuberculosis-1.35

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of benzamides with oxadiazole rings have been synthesized and evaluated for their efficacy as RET kinase inhibitors in cancer therapy. These compounds demonstrated moderate to high potency in inhibiting cell proliferation associated with RET mutations, making them potential candidates for targeted cancer therapies .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. Research has shown that modifications to the benzamide structure can enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to improved activity against resistant strains .

Study on RET Kinase Inhibitors

A study published in 2016 highlighted a series of novel benzamide derivatives, including those with the oxadiazole moiety, which were tested for their ability to inhibit RET kinase activity. The lead compound demonstrated significant inhibition at both molecular and cellular levels, effectively reducing cell proliferation driven by RET mutations .

Antimicrobial Efficacy Assessment

In another research effort, various sulfonamide derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard treatments, suggesting that compounds similar to N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide could be developed into effective antimicrobial agents .

Summary of Findings

The compound this compound shows considerable promise in medicinal chemistry applications:

Application AreaFindings
Anticancer ActivityInhibits RET kinase; potential for targeted therapy
Antimicrobial PropertiesEnhanced efficacy against resistant bacterial strains
Mechanism of ActionInhibits key enzymes/receptors involved in disease

Propriétés

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-3-2-10-22(11-12)27(24,25)15-8-6-13(7-9-15)16(23)19-18-21-20-17(26-18)14-4-5-14/h6-9,12,14H,2-5,10-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTOVZGFTXTIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.